1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H18ClFN4O2 and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chloro-2-methylphenyl)-3-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide. The synthesis was confirmed using various spectroscopic techniques including IR, NMR, and mass spectrometry. Key spectral data include:
- IR Spectrum : Prominent bands were observed at:
- 3130 cm−1 (N-H stretching)
- 1554 cm−1 (C=N stretching)
- 1056 cm−1 (C-F stretching)
- NMR Spectroscopy :
- 1H NMR showed characteristic peaks for aromatic protons and methyl groups.
- 13C NMR provided insights into the carbon framework of the molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the target compound. In vitro cytotoxicity assays were conducted against various human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Etoposide (Control) | MCF7 (Breast cancer) | 1.97 ± 0.45 |
Etoposide (Control) | A549 (Lung cancer) | 3.08 ± 0.135 |
Target Compound | MCF7 | Data not specified |
Target Compound | PC3 (Prostate cancer) | Data not specified |
Target Compound | DU145 (Prostate cancer) | Data not specified |
The results indicated that compounds similar to the target molecule exhibited moderate to excellent cytotoxicity against these cell lines, suggesting that modifications to the quinazolinone structure can enhance biological activity .
Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR). The docking scores ranged from -9.00 to -9.67 kcal/mol for various derivatives, indicating strong binding affinity .
Antibacterial Activity
In addition to anticancer properties, preliminary studies have shown that related compounds possess antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their effectiveness against bacterial strains .
Study on Quinazolinone Derivatives
A recent study focused on a series of quinazolinone derivatives demonstrated significant apoptotic activity in vitro. Among these derivatives, some displayed IC50 values as low as 0.07 µM against MCF7 cells, indicating a strong potential for development as anticancer agents . This reinforces the hypothesis that structural modifications can lead to enhanced biological efficacy.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c1-13-19(24)4-3-5-20(13)28-23(31)27-16-8-11-21-18(12-16)22(30)29(14(2)26-21)17-9-6-15(25)7-10-17/h3-12H,1-2H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNLOUEVHUWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.